

solubility and stability of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate

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Compound of Interest

Compound Name: (S)-tert-butyl (piperidin-3-ylmethyl)carbamate

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An In-Depth Technical Guide to the Solubility and Stability of **(S)-tert-butyl (piperidin-3-ylmethyl)carbamate**

Introduction

(S)-tert-butyl (piperidin-3-ylmethyl)carbamate, a chiral synthetic building block, holds significant importance in medicinal chemistry and drug development. Its structure features a piperidine ring, a foundational scaffold in many pharmaceuticals, and a primary amine protected by the acid-labile tert-butyloxycarbonyl (Boc) group.^[1] This strategic protection allows for selective chemical modifications at other positions of the molecule before the amine is deprotected for subsequent reactions. A comprehensive understanding of its solubility and stability is paramount for researchers in designing robust synthetic routes, developing reliable analytical methods, and ensuring the quality and integrity of intermediates during drug discovery workflows.

This guide provides an in-depth analysis of the physicochemical properties of **(S)-tert-butyl (piperidin-3-ylmethyl)carbamate**, focusing on its solubility across a range of common laboratory solvents and its chemical stability under various stress conditions. The methodologies presented herein are grounded in established industry practices and regulatory guidelines to ensure scientific integrity and reproducibility.

Physicochemical and Structural Properties

A foundational understanding of the molecule's basic properties is essential before exploring its solubility and stability. The key physicochemical data for **(S)-tert-butyl (piperidin-3-ylmethyl)carbamate** are summarized below.

Property	Value	Source(s)
Chemical Name	(S)-tert-butyl (piperidin-3-ylmethyl)carbamate	[2]
Synonyms	S-3-N-Boc-aminomethyl piperidine	[2]
CAS Number	1016167-99-9	[2]
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	[2]
Molecular Weight	214.30 g/mol	[3]
Appearance	White to off-white solid	[2]
Melting Point	64-66 °C	[2]

The molecule's structure, featuring both a hydrophilic piperidine ring (capable of hydrogen bonding) and a lipophilic tert-butyl group, suggests a nuanced solubility profile, exhibiting miscibility in a range of polar and non-polar organic solvents.

Solubility Profile: A Predictive and Experimental Approach

Solubility is a critical parameter that influences reaction kinetics, purification efficiency, and formulation development. While specific quantitative data for this intermediate is not broadly published, its solubility characteristics can be predicted from its synthesis and purification procedures and confirmed using standardized experimental protocols.[2]

Predicted Solubility

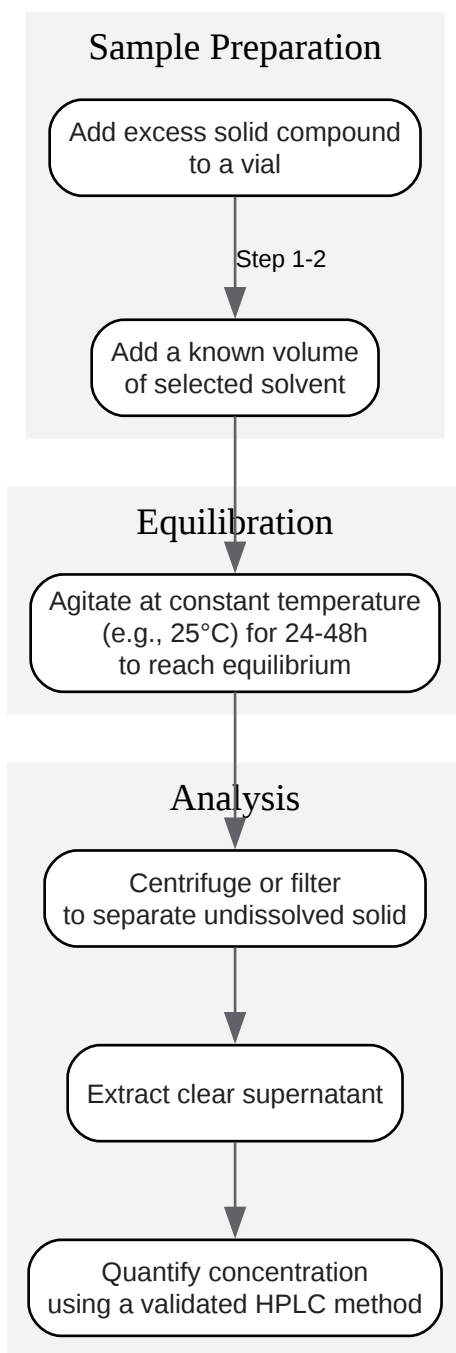
The synthesis of **(S)-tert-butyl (piperidin-3-ylmethyl)carbamate** involves its dissolution in methanol and extraction with ethyl acetate, indicating good solubility in these solvents.[2] Recrystallization from methanol further supports its moderate to high solubility in polar protic

solvents.[2] Conversely, its partial polarity suggests limited solubility in highly non-polar solvents like hexanes and potentially low solubility in aqueous media at neutral pH.

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	Sparingly soluble to Soluble	Piperidine N-H and carbamate N-H can hydrogen bond. Solubility in water is likely limited by the hydrophobic Boc group.
Polar Aprotic	DMSO, Acetonitrile, THF	Soluble to Very Soluble	Good dipole-dipole interactions with the carbamate and piperidine functionalities.
Non-Polar Organic	Dichloromethane, Ethyl Acetate	Soluble	Balances polar interactions with dispersion forces from the alkyl portions.
Non-Polar Hydrocarbon	Hexanes, Toluene	Sparingly soluble to Insoluble	Insufficient polarity to overcome the energetic cost of disrupting the solvent structure.

Experimental Determination of Thermodynamic Solubility

To obtain quantitative solubility data, the shake-flask method is the gold standard, providing the thermodynamic equilibrium solubility.[4][5] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved compound in the supernatant.



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